molecular formula C13H22INO3 B2801801 Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 2126161-89-3

Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No. B2801801
M. Wt: 367.227
InChI Key: KSEJZIWCELFVQV-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate” is a spiro compound, which is a type of compound where two rings share a single atom . Spiro compounds are often used in medicinal chemistry due to their unique 3D structures .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spiro ring system, which includes a seven-membered ring and a four-membered ring . The presence of oxygen (oxa) and nitrogen (aza) in the rings also adds to the complexity of the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by several factors, including the presence of the iodomethyl group, which could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could impact the compound’s solubility .

Scientific Research Applications

Synthesis of Spirocyclic Compounds

Spirocyclic compounds, such as those derived from tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, are crucial intermediates in synthesizing heterocyclic structures with potential biological activities. Moskalenko and Boev (2012) developed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans with carbo- and heterocyclic fragments, showcasing the chemical's utility in forming biologically relevant molecules (Moskalenko & Boev, 2012).

Catalytic Transformations

The compound's structure is amenable to catalytic transformations, enabling the synthesis of novel heterocyclic compounds. For instance, Sukhorukov et al. (2008) described a catalytic hydrogenation process over Raney nickel, converting [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into substituted methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, illustrating the compound's role in innovative synthetic routes (Sukhorukov et al., 2008).

Structural and Molecular Analysis

NMR spectroscopy has been applied to similar spirocyclic compounds for structural elucidation and assignment of absolute configurations, as demonstrated by Jakubowska et al. (2013). Their work on the absolute configurations of related spirocyclic esters underscores the importance of these compounds in stereochemical studies and the development of asymmetric synthesis strategies (Jakubowska et al., 2013).

Novel Synthetic Pathways

Innovative synthetic routes to spirocyclic oxetanes and benzimidazoles have been developed, showcasing the versatility of spirocyclic scaffolds in accessing new chemical spaces. Gurry et al. (2015) described the synthesis of a spirocyclic oxetane-fused benzimidazole, highlighting the compound's potential as a scaffold for further chemical derivatization and exploration of biological activity (Gurry et al., 2015).

Future Directions

The study and development of spiro compounds is a vibrant field, particularly in medicinal chemistry . This specific compound, with its unique structure, could potentially be of interest in future research.

properties

IUPAC Name

tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-5-4-13(8-15)6-10(7-14)17-9-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEJZIWCELFVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(OC2)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

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